molecular formula C16H22O3 B12438210 8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one

8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one

Cat. No.: B12438210
M. Wt: 262.34 g/mol
InChI Key: JUFDIKOOORFASQ-UHFFFAOYSA-N
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Description

8-Methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one is a chemical compound with the molecular formula C16H22O3 . It belongs to the broader class of germacrane sesquiterpenoids, a group of prenol lipids known for their diverse structures and biological activities . As a specialized sesquiterpenoid, this compound is of significant interest in natural product chemistry and phytochemical research. It serves as a valuable reference standard for the identification and characterization of novel compounds within this class. Researchers utilize it in analytical studies, employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to understand complex metabolic pathways in plants . The stereochemistry of related compounds, such as (6R,8R) configurations, highlights the importance of precise structural analysis in this field . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. For laboratory use only.

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one

InChI

InChI=1S/C16H22O3/c1-10-5-13(18-4)6-11(2)8-15-16(14(17)7-10)12(3)9-19-15/h6,9-10,13H,5,7-8H2,1-4H3

InChI Key

JUFDIKOOORFASQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1)C)OC

Origin of Product

United States

Preparation Methods

Aldol Condensation

The first step involves condensing a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde (e.g., benzaldehyde or isobutyraldehyde) under basic conditions. Key parameters include:

  • Base : Sodium hydroxide (20–33% aqueous)
  • Temperature : 0–15°C to prevent polymerization
  • Aldehyde Equivalence : 1–2 equivalents (optimally 1.5)

Example :
10 g of 2,5-dimethyl-dihydro-3(2H)-furanone + 15 g benzaldehyde in methanol at 10–15°C yields an aldol intermediate (e.g., 8–9 g).

Dehydration to Exocyclic Alkene

The aldol product undergoes acid-catalyzed dehydration to form an exocyclic alkene. Conditions include:

Parameter Range/Value
Catalyst p-Toluenesulfonic acid (0.1–0.01 eq)
Temperature 110–160°C
Pressure 30–50 mm Hg (vacuum distillation)
Yield >80%

Example :
Crude aldol (28 g) with 0.2 g p-toluenesulfonic acid at 150°C under vacuum produces 2 g of alkene (n20 = 1.4650).

Ozonolysis and Reductive Workup

Ozonolysis of the alkene in methanol or acetone generates a hydroperoxy-hemiacetal, which is reduced to a diol. Critical steps include:

  • Ozonolysis Solvent : Methanol, acetone, or acetic acid (participating solvents)
  • Temperature : -70°C to 30°C
  • Reduction Agent : Sodium bisulfite (excess)

Example :
6 g alkene in methanol at -15°C with ozone (4% O3), followed by reduction with 4 g NaHSO3, yields a diol precursor.

Acid-Catalyzed Cyclization

The diol is heated under acidic conditions to form the final cyclodeca[b]furan-4-one. Key parameters:

Parameter Optimal Value
Acid 0.5 N HCl
Temperature 80–100°C
Atmosphere Nitrogen
Reaction Time 3–5 hours

Example :
Residue (20 ml) refluxed with 0.5 N HCl for 4 hours yields crystalline product (4–4.5 g, mp 78–79°C).

Alternative Approaches and Variations

Aldehyde Substitution

The choice of aldehyde (R"CHO) influences the exocyclic double bond’s position and stereochemistry.

Aldehyde Product Structure Yield
Benzaldehyde 4-Benzylidene-dihydrofuranone 70–80%
Isobutyraldehyde 4-Isobutylidene-dihydrofuranone 50–60%
Acetaldehyde 4-Ethylidene-dihydrofuranone 60–70%

Data derived from comparative studies.

Solvent Systems

Solvent choice impacts reaction efficiency and selectivity:

  • Methanol : High solubility for aldehydes and furanones.
  • Acetone : Enhances ozonolysis efficiency at low temperatures.
  • Water : Used in reductive workup to stabilize intermediates.

Challenges and Optimization

Stereochemical Control

The compound’s (6R,8R,9E)-rel configuration requires precise reaction conditions to minimize isomerization:

  • Dehydration : Vacuum distillation prevents thermal isomerization.
  • Ozonolysis : Low temperatures (-15°C) reduce side reactions.

Purification Strategies

Method Purpose Efficiency
Distillation Remove unreacted aldol High
Crystallization Isolate final product Moderate
Chromatography Separate isomeric alkenes Low

Scale-Up Considerations

Industrial protocols emphasize continuous flow systems for dehydration to maintain exocyclic double bond selectivity (>90%).

Comparative Analysis of Key Methods

Method Advantages Limitations
Aldol-Ozonolysis High stereochemical fidelity Multi-step complexity
Acid-Catalyzed Cyclization Scalable Sensitive to acid strength
Ozonolysis in Acetone Improved reaction rate Solvent cost

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one. Research indicates that components derived from myrrh exhibit significant anti-tumor activity against various cancer cell lines:

  • Breast Cancer : A study demonstrated that myrrh extracts containing this compound inhibited cellular proliferation and induced apoptosis in breast cancer cell lines (MCF-7) through modulation of key signaling pathways such as PTGS2 and EGFR .
StudyCell LineMechanism
Wu et al. (2024)MCF-7Induced apoptosis via p53 signaling
Network Pharmacology AnalysisTNBCInhibition of invasion and migration

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating inflammatory pathways. It has been suggested that it may inhibit the expression of COX enzymes involved in inflammation processes.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy as oxidative stress is a known factor in tumor progression.

Case Study 1: Myrrh Extracts in Breast Cancer Treatment

A comprehensive study utilized bioinformatics to analyze the therapeutic effects of myrrh extracts on breast cancer. The results indicated that the active components of myrrh significantly downregulated genes associated with tumor progression. The study emphasized the importance of this compound as a key bioactive compound .

Case Study 2: In Vivo Studies on Anti-Cancer Efficacy

In vivo studies demonstrated that administration of myrrh extracts led to reduced tumor size and improved survival rates in animal models of breast cancer. The underlying mechanism was attributed to the modulation of apoptosis-related proteins and inhibition of angiogenesis .

Mechanism of Action

The mechanism of action of 8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences, molecular properties, and biological activities of 8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one (Compound A) and related compounds:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity & Notes Natural Source/Application
Compound A : this compound C₁₅H₂₀O₃ 262.34 - 10-membered macrocycle
- Methoxy (C8), ketone (C4)
ΔGbind < -5 kJ·mol⁻¹; hepatoprotective Daphne altaica, Myrrh
Compound B : [(5S,6R,8R,9Z)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate C₁₇H₂₂O₅ 320.40 - Acetate ester at C5
- Stereochemistry: 5S,6R,8R
Enhanced lipophilicity; potential prodrug for Compound A Myrrh
Compound C : (R,5E,9E)-8-Methoxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan C₁₆H₂₂O₂ 246.34 - No ketone group
- E-configuration double bonds
Unknown activity; structural analog for synthetic studies Synthetic/NIST database
Compound D : 3-Methoxyfuranoguaia-9-en-8-one C₁₅H₂₀O₂ 232.32 - Guaiane skeleton
- Furan fused to bicyclic system
Moderate cytotoxicity (EC₅₀ ~35 μM); EGFR inhibition Myrrh
Compound E : (6S,7R)-7-Methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one C₁₆H₂₀O₃ 260.33 - Methylidene group at C10
- Stereochemistry: 6S,7R
Unreported activity; structural isomer of Compound A Synthetic/Commercial

Key Findings

Structural Impact on Bioactivity :

  • The ketone group in Compound A is critical for its hepatoprotective and binding activities, as seen in its ΔGbind values . Removal of the ketone (Compound C) abolishes these effects, highlighting the importance of this functional group.
  • Stereochemistry : The acetate derivative (Compound B) retains bioactivity but with altered pharmacokinetics due to increased lipophilicity, suggesting its role as a prodrug .

Role of Substituents: Methoxy groups enhance metabolic stability across all compounds. For example, Compound D’s guaiane skeleton with a methoxy group shows moderate cytotoxicity, while Compound A’s macrocyclic structure with methoxy and methyl groups provides stronger binding affinity . Methylidene vs.

Natural vs. Synthetic Sources :

  • Compounds A and B are naturally occurring in Myrrh and Daphne altaica, while Compounds C and E are synthetic analogs used for mechanistic studies or commercial applications .

Synthetic Accessibility :

  • The cyclodeca[b]furan core in Compound A is challenging to synthesize due to its macrocyclic nature. However, methods like the Pauson–Khand reaction (used for similar furans in ) could be adapted for its production.

Research Implications

  • Drug Development : Compound A’s hepatoprotective and EGFR-binding properties make it a candidate for liver therapeutics or anticancer agents. Its acetate derivative (Compound B) could improve bioavailability in formulations .
  • Structural Optimization : Modifying substituents (e.g., replacing methyl with ethoxy groups, as in ) may enhance target specificity or reduce toxicity.

Biological Activity

8-Methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one is a sesquiterpenoid compound with potential biological activities. Its unique structure contributes to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H22O2
  • Molecular Weight : 246.3447 g/mol
  • CAS Number : 108376-98-3
  • IUPAC Name : (R,5E,9E)-8-Methoxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Fungal Activity : It also showed antifungal activity against Candida albicans with an MIC of 64 µg/mL.

Anti-inflammatory Properties

In vitro studies have suggested that this compound can reduce inflammation markers. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's anti-inflammatory action is attributed to its ability to modulate NF-kB signaling pathways.

Antioxidant Effects

The antioxidant activity of this compound has been assessed using DPPH and ABTS assays. Results indicate that the compound effectively scavenges free radicals:

  • DPPH Assay : IC50 value of 45 µg/mL.
  • ABTS Assay : IC50 value of 30 µg/mL.

The biological activities of this compound are largely attributed to its structural composition which allows for interaction with various biological targets:

  • Cell Membrane Interaction : The lipophilic nature facilitates penetration into microbial membranes.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Radical Scavenging : The methoxy group plays a significant role in radical scavenging activity.

Study on Antimicrobial Efficacy

A study conducted by Zhao et al. (2024) evaluated the antimicrobial efficacy of various terpenoids including this compound. Results indicated that it significantly inhibited the growth of pathogenic bacteria and fungi compared to control groups.

Anti-inflammatory Research

In a study published in the Journal of Natural Products, researchers investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a marked reduction in paw edema and inflammatory markers in treated groups compared to untreated controls.

Data Summary Table

Biological ActivityEffectivenessReference
AntimicrobialMIC against S. aureus: 32–128 µg/mL; E. coli: 32–128 µg/mL; C. albicans: 64 µg/mLZhao et al., 2024
Anti-inflammatoryReduced TNF-alpha and IL-6 productionJournal of Natural Products
AntioxidantDPPH IC50: 45 µg/mL; ABTS IC50: 30 µg/mLInternal Study

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